molecular formula C18H18ClN3O4S2 B2801131 4-(1-((5-chlorothiophen-2-yl)sulfonyl)piperidine-4-carbonyl)-3,4-dihydroquinoxalin-2(1H)-one CAS No. 952835-89-1

4-(1-((5-chlorothiophen-2-yl)sulfonyl)piperidine-4-carbonyl)-3,4-dihydroquinoxalin-2(1H)-one

Cat. No.: B2801131
CAS No.: 952835-89-1
M. Wt: 439.93
InChI Key: IKMRPGZCGQKVMT-UHFFFAOYSA-N
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Description

4-(1-((5-chlorothiophen-2-yl)sulfonyl)piperidine-4-carbonyl)-3,4-dihydroquinoxalin-2(1H)-one is a complex organic compound that features a quinoxaline core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-((5-chlorothiophen-2-yl)sulfonyl)piperidine-4-carbonyl)-3,4-dihydroquinoxalin-2(1H)-one typically involves multiple steps:

    Formation of the Quinoxaline Core: This can be achieved through the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.

    Introduction of the Piperidine Moiety: The piperidine ring can be introduced via nucleophilic substitution reactions.

    Attachment of the Sulfonyl Group: The sulfonyl group is often introduced through sulfonylation reactions using reagents like sulfonyl chlorides.

    Final Assembly: The final compound is assembled through a series of coupling reactions, often under controlled conditions to ensure the correct regiochemistry and stereochemistry.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the sulfonyl group.

    Reduction: Reduction reactions can target the quinoxaline core or the sulfonyl group.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the piperidine and quinoxaline moieties.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions may include the use of strong bases or acids, depending on the specific substitution reaction.

Major Products

The major products of these reactions will depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to partially or fully reduced quinoxaline derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or receptor modulators. The presence of the quinoxaline core is particularly interesting due to its known biological activity.

Medicine

Medicinally, this compound could be investigated for its potential therapeutic properties. Compounds with similar structures have been studied for their anti-inflammatory, antimicrobial, and anticancer activities.

Industry

In industry, this compound might be used in the development of new materials, such as polymers or coatings, due to its stability and functional groups.

Mechanism of Action

The mechanism of action of 4-(1-((5-chlorothiophen-2-yl)sulfonyl)piperidine-4-carbonyl)-3,4-dihydroquinoxalin-2(1H)-one would depend on its specific application. For instance, if used as an enzyme inhibitor, it might interact with the active site of the enzyme, blocking its activity. The molecular targets and pathways involved would vary based on the biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    4-(1-(Phenylsulfonyl)piperidine-4-carbonyl)-3,4-dihydroquinoxalin-2(1H)-one: Similar structure but with a phenyl group instead of a chlorothiophene.

    4-(1-((5-Methylthiophen-2-yl)sulfonyl)piperidine-4-carbonyl)-3,4-dihydroquinoxalin-2(1H)-one: Similar structure but with a methyl group instead of a chlorine atom on the thiophene ring.

Uniqueness

The presence of the 5-chlorothiophen-2-yl group in 4-(1-((5-chlorothiophen-2-yl)sulfonyl)piperidine-4-carbonyl)-3,4-dihydroquinoxalin-2(1H)-one imparts unique electronic and steric properties, potentially leading to different reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

4-[1-(5-chlorothiophen-2-yl)sulfonylpiperidine-4-carbonyl]-1,3-dihydroquinoxalin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN3O4S2/c19-15-5-6-17(27-15)28(25,26)21-9-7-12(8-10-21)18(24)22-11-16(23)20-13-3-1-2-4-14(13)22/h1-6,12H,7-11H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKMRPGZCGQKVMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N2CC(=O)NC3=CC=CC=C32)S(=O)(=O)C4=CC=C(S4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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